molecular formula C6H3FN2O2 B234484 Clinoposaponin X CAS No. 159122-00-6

Clinoposaponin X

Cat. No.: B234484
CAS No.: 159122-00-6
M. Wt: 797 g/mol
InChI Key: ACWRMVMYIHRKJI-RAWUFCCHSA-N
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Description

Clinoposaponin X is a triterpenoid saponin isolated from the aerial parts of the plant Clinopodium chinense (Benth.) O. Kuntze. This compound belongs to the oleanane-type triterpenoid saponins and is known for its diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clinoposaponin X involves the extraction of the compound from the aerial parts of Clinopodium chinense. The extraction process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: Clinoposaponin X undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

    Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the aglycone can be reduced to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Aglycone and sugar moieties.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Clinoposaponin X has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Clinoposaponin X involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Clinoposaponin X can be compared with other similar triterpenoid saponins, such as:

Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,4S,5R,13S,18S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O14/c1-36(2)13-14-41-20-53-42(25(41)15-36)12-8-24-37(3)10-9-27(38(4,19-44)23(37)7-11-39(24,5)40(42,6)16-26(41)45)56-35-33(51)31(49)29(47)22(55-35)18-52-34-32(50)30(48)28(46)21(17-43)54-34/h8,12,21-35,43-51H,7,9-11,13-20H2,1-6H3/t21-,22-,23?,24?,25+,26-,27?,28-,29-,30+,31+,32-,33-,34-,35+,37+,38?,39-,40+,41?,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWRMVMYIHRKJI-RAWUFCCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2C=CC45[C@]3(C[C@H](C6([C@@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936057
Record name 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159122-00-6
Record name Clinoposaponin X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159122006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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